Monatepil maleate
Overview
Description
Monatepil maleate is a calcium channel blocker and α1-adrenergic receptor antagonist used primarily as an antihypertensive agent . It is known for its ability to inhibit the influx of extracellular calcium ions through voltage-dependent calcium channels, thereby reducing blood pressure . The compound also exhibits lipid-lowering and antiatherosclerotic effects, making it a versatile agent in cardiovascular medicine .
Preparation Methods
The synthesis of monatepil maleate was first disclosed in patents filed by Dainippon Pharmaceutical . The synthetic route involves the reaction of the amino group of dihydrodibenzothiepin with the acid chloride of 4-chlorobutyric acid to form an amide. This amide is then used to alkylate para-fluorophenylpiperazine, yielding monatepil . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Monatepil maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this are limited.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine and dibenzothiepin moieties.
Common reagents used in these reactions include acid chlorides, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound, which may have altered pharmacological properties .
Scientific Research Applications
Monatepil maleate has a wide range of scientific research applications:
Mechanism of Action
Monatepil maleate exerts its effects by blocking voltage-dependent calcium channels and antagonizing α1-adrenergic receptors . This dual action results in the relaxation of vascular smooth muscles, leading to reduced blood pressure. The compound also inhibits lipid peroxidation, contributing to its antiatherosclerotic effects . Molecular targets include the α1-adrenergic receptors and voltage-gated calcium channels, which are crucial in regulating vascular tone and lipid metabolism .
Comparison with Similar Compounds
Monatepil maleate is unique due to its combined calcium channel blocking and α1-adrenergic receptor antagonistic activities . Similar compounds include:
Nitrendipine: Another calcium channel blocker but lacks α1-adrenergic receptor antagonistic activity.
Prazosin: An α1-adrenergic receptor antagonist but does not block calcium channels.
This compound’s dual mechanism makes it particularly effective in treating hypertension and related cardiovascular conditions .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103379-03-9, 132046-06-1 | |
Record name | Monatepil maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monatepil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monatepil maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MONATEPIL MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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